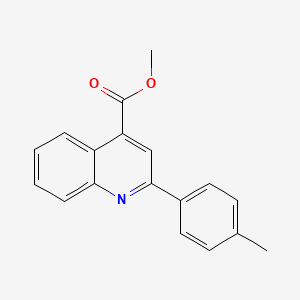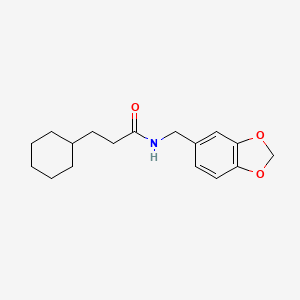
N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, commonly known as CDPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDPU is a urea derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
Aplicaciones Científicas De Investigación
CDPU has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CDPU has been found to exhibit potent anti-cancer activity in various cancer cell lines, making it a potential candidate for the development of new cancer therapies. CDPU has also been found to exhibit anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of CDPU is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CDPU has been found to inhibit the activity of the enzyme protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. CDPU has also been found to inhibit the activity of the signaling pathway known as NF-κB, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
CDPU has been found to exhibit various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and inhibition of certain enzymes and signaling pathways. CDPU has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDPU for lab experiments is its potent anti-cancer activity. CDPU has been found to exhibit anti-cancer activity in various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, CDPU also has some limitations for lab experiments, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
Direcciones Futuras
There are many potential future directions for research on CDPU. One area of research could focus on the development of new cancer therapies based on the anti-cancer activity of CDPU. Another area of research could focus on the development of new anti-inflammatory drugs based on the anti-inflammatory activity of CDPU. Further research is also needed to fully understand the mechanism of action of CDPU and to identify any potential side effects or toxicity associated with its use.
Métodos De Síntesis
The synthesis of CDPU involves the reaction of 4-chloroaniline with 4,6-dimethyl-2-pyridinecarboxylic acid to form the corresponding amide. This amide is then treated with phosgene and a tertiary amine to form the desired urea derivative, CDPU. The synthesis of CDPU is a multi-step process that requires careful control of reaction conditions to obtain the desired product in high yield and purity.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-7-10(2)16-13(8-9)18-14(19)17-12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKDSIMWLPLELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5809146.png)

![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5809156.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5809171.png)
![2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5809179.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5809186.png)


![5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid](/img/structure/B5809194.png)



![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5809225.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B5809230.png)